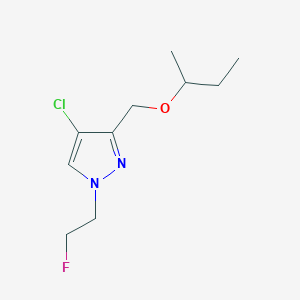

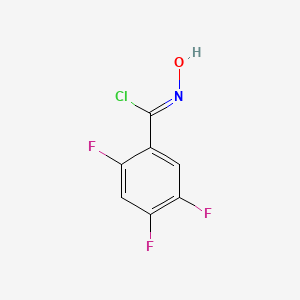

![molecular formula C23H30N6O4 B2505714 Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate CAS No. 898408-46-3](/img/structure/B2505714.png)

Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

In the first study, the synthesis of piperidine derivatives involved the introduction of various substituents on the benzamide part of the molecule. The most potent compound identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21), which showed remarkable selectivity and potency against AChE . The second paper reports the synthesis of a new series of inhibitors, including the rigid analogue 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine and its indanone derivative 13e, which also demonstrated high potency and selectivity for AChE .

Molecular Structure Analysis

The molecular structure of these compounds is critical for their activity. The presence of a benzyl group and the substitution pattern on the benzamide moiety significantly affect the anti-AChE activity. The basic nitrogen atom in the piperidine ring is also crucial for interaction with the enzyme. The rigid analogue and indanone derivatives maintain the necessary structural features for high activity, as seen in compound 13e .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the abstracts provided. However, it is clear that the reactions allowed for the introduction of various functional groups that are essential for the biological activity of the compounds. The synthesis likely involves multiple steps, including amide bond formation, substitution reactions, and possibly reductive aminations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. While the abstracts do not provide specific details on these properties, the successful in vivo studies suggest that the compounds have adequate properties to exert their effects in the rat cerebral cortex and hippocampus .

Applications De Recherche Scientifique

Potential Anti-Malarial Agents

Research has shown that certain piperazine derivatives have demonstrated anti-malarial activity. For instance, a study investigated the crystal structures of active and nonactive piperazine derivatives, highlighting the importance of the OH group, benzyl group, and methylene substituents at the piperazinyl nitrogens for generating activity (Cunico et al., 2009).

Aqueous-Soluble ACAT-1 Inhibitor

A compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604), was identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). This compound exhibited significant selectivity for human ACAT-1 and is considered for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Role in Polymerization Reactions

Copper(II) complexes, including those with piperazin-1-yl groups, were utilized in rac-lactide polymerization to produce polylactic acid. These complexes exhibited complex reaction kinetics and were involved in intramolecular transesterification leading to oligomeric products (Daneshmand et al., 2019).

Dopamine D3 Receptor Ligands

Studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides revealed potent and selective ligands for the dopamine D3 receptor. This research provided insights into structural modifications for achieving D3 receptor affinity, useful in developing drugs for neurological disorders (Leopoldo et al., 2002).

Learning and Memory Facilitation

A study synthesized benzyl-substituted piperazin-1-yl ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates and evaluated their effects on learning and memory facilitation in mice. This research adds to the understanding of compounds that may influence cognitive functions (Ming-zhu, 2012).

Mécanisme D'action

Target of action

Many drugs with a purine ring structure are known to interact with various enzymes and receptors in the body, including adenosine and g-protein coupled receptors .

Mode of action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many purine derivatives are known to bind to their targets and modulate their activity, leading to various downstream effects .

Biochemical pathways

The exact biochemical pathways affected by this compound are unknown. Purine derivatives can be involved in a wide range of biological processes, including signal transduction, dna replication, and energy metabolism .

Propriétés

IUPAC Name |

benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O4/c1-3-4-10-29-19-20(26(2)23(32)25-21(19)31)24-22(29)28-13-11-27(12-14-28)15-18(30)33-16-17-8-6-5-7-9-17/h5-9H,3-4,10-16H2,1-2H3,(H,25,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWIGUMPNMJVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1N3CCN(CC3)CC(=O)OCC4=CC=CC=C4)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2505633.png)

![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)

![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)

![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)